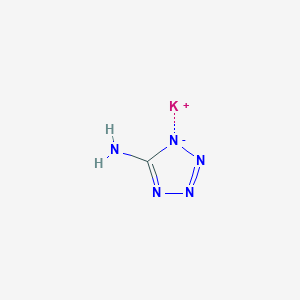

5-Amino-1H-tetrazole potassium salt

Vue d'ensemble

Description

5-Amino-1H-tetrazole potassium salt is a compound that has garnered attention for its potential use as a substitute for sodium azide in gas-generating agents for automobile airbags. Its derivatives and related compounds have been studied extensively for their potential applications in energetic materials due to their high nitrogen content and favorable thermal properties .

Synthesis Analysis

The synthesis of 5-amino-1H-tetrazole and its salts involves various methods. For instance, the hydrate halide salts of 5-amino-1H-tetrazole can be synthesized through metathesis reactions, and their structure and properties have been characterized using multiple spectroscopic techniques and crystal structure determination . Similarly, hydrated alkaline earth metal salts of 5-amino-1H-tetrazole have been synthesized by reacting the tetrazole with suitable metal hydroxides in water . A simple and convenient synthesis route for 5-amino-substituted tetrazolo[1,5-a]-1,3,5-triazin-7-one sodium salts has also been developed, which involves nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of 5-amino-1H-tetrazole and its derivatives has been characterized using various spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the crystal structures of the magnesium, calcium, and strontium salts of 5-amino-1H-tetrazole have been determined, and the gas-phase structure of the 5-amino-1H-tetrazole anion has been studied by natural bond orbital (NBO) analysis . The planarity of the tetrazole ring and the conjugation of the amino group with the π-system of the tetrazole ring have been noted in related compounds .

Chemical Reactions Analysis

5-Amino-1H-tetrazole and its salts are used as starting materials for the synthesis of energetic compounds. The reactivity of these compounds is often explored through metathesis reactions to produce energetic materials. The thermal decomposition and sensitivity towards impact, friction, and electrostatic discharge of these compounds are critical parameters that are assessed to determine their suitability for practical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1H-tetrazole salts are crucial for their application in energetic materials. These properties include thermal stability, sensitivity to various stimuli, and the ability to form a three-dimensional network of molecules through hydrogen bonding. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to investigate the thermal behavior of these compounds. The thermal stability, as well as the critical temperatures and thermodynamic values, are determined to evaluate the thermal safety of the compounds .

Applications De Recherche Scientifique

Combustion and Propellant Applications

5-Amino-1H-tetrazole is recognized for its utility in propellant formulations, specifically as a fuel component in gas-generating agents for automobile airbags. A study on its combustion mechanisms with potassium nitrate revealed that the diffusion process significantly influences the burning rate, with the burning rate increasing under higher pressure due to increased heat transfer to the solid phase. This research supports the application of 5-Amino-1H-tetrazole in safety devices requiring rapid gas generation under controlled conditions (Miyata, Date, & Hasue, 2004).

Energetic Material Development

The field of energetic materials benefits from the characteristics of 5-Amino-1H-tetrazole and its derivatives. For instance, its role in the synthesis of new energetic compounds, such as 1,5-diaminotetrazolium and 5-amino-1-methyltetrazolium dinitramides, demonstrates its potential in creating high-performance explosives. These compounds exhibit promising detonation parameters, making them suitable for applications requiring high-energy output (Klapötke & Stierstorfer, 2008).

Photocatalysis and Environmental Applications

Recent advances include the synthesis of potassium poly(heptazine imides) from aminotetrazoles, demonstrating enhanced photocatalytic activity for hydrogen evolution from water. This application signifies a step towards more efficient and environmentally friendly photocatalytic materials for solar energy utilization (Savateev et al., 2017).

Corrosion Inhibition

5-Amino-1H-tetrazole derivatives have been investigated for their role in corrosion inhibition, particularly in protecting stainless steel in acidic mediums. The effectiveness of these compounds as corrosion inhibitors highlights their potential in extending the lifespan and performance of metal structures and components in harsh chemical environments (Ehsani et al., 2014).

Safety And Hazards

Orientations Futures

The results of a study show that adding an appropriate amount of the combustible agent 5-amino-1H-tetrazole to the combustion tear gas mixture can improve its combustion performance and smoking performance . This provides an important, new idea for the development of a new generation of safe, efficient, and environmentally friendly tear gas mixtures .

Propriétés

IUPAC Name |

potassium;1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N5.K/c2-1-3-5-6-4-1;/h(H2-,2,3,4,5,6);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEURSHMDOFTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

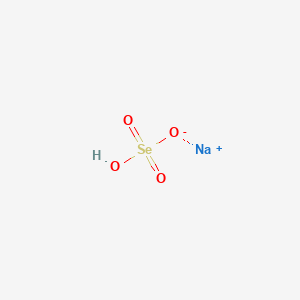

C1(=NN=N[N-]1)N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2KN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019341 | |

| Record name | Potassium 5-aminotetrazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Water or Solvent Wet Solid | |

| Record name | 2H-Tetrazol-5-amine, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

5-Amino-1H-tetrazole potassium salt | |

CAS RN |

136369-04-5 | |

| Record name | 2H-Tetrazol-5-amine, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 5-aminotetrazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 5-aminotetrazol-1-ide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)

![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)